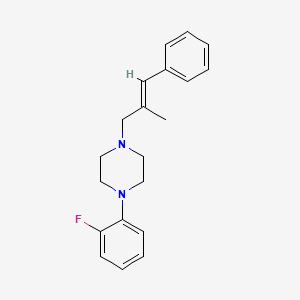

![molecular formula C16H14N2O4 B4628133 methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate

Overview

Description

Synthesis Analysis

The synthesis of methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate and its derivatives often involves complex reaction steps including condensation, diazotization, and Sandmeyer reactions. One notable method includes the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the intricate steps involved in synthesizing such compounds (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography reveals significant details about the arrangement of atoms within these compounds. For example, disorder within methoxycarbonyl groups and the cis orientation of equivalent fragments containing triazene moieties have been observed, highlighting the complex molecular geometry and bond conjugations within the structure (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The reactivity of methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate includes its participation in hydrogen bonding, as seen in its interactions forming complex sheets or chains in crystal structures. These interactions are vital for understanding the compound's behavior in various chemical environments (Portilla et al., 2007).

Physical Properties Analysis

Physical properties such as crystal packing and the conformation of hexahydropyrimidine six-membered rings adopt a chair conformation, which is crucial for the stability and solubility of the compound. The absence of intermolecular hydrogen bonds further characterizes its physical behavior (Moser, Bertolasi, & Vaughan, 2005).

Chemical Properties Analysis

Detailed chemical property analysis through spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy provides insights into the electronic structure, chemical shifts, and potential reactivity of the compound. Such analyses are foundational for exploring further chemical reactions and potential applications of the compound (Mohamad, Hassan, & Yusoff, 2017).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Heterocyclic Systems : Research demonstrates the use of related chemical structures in the synthesis of various heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenyl-methyl 2-acetyl-3-{[2-(dimethylamino)-1(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared and used for the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the utility in preparing N3-protected heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Liquid Crystalline Properties

Mesophase Behavior of Liquid Crystals : The study on the synthesis and liquid crystalline behaviors of Schiff bases bearing ester linkage central cores revealed the formation of nematic and smectic mesophases. The liquid crystalline properties were found to depend on the length of the terminal alkoxy chain and the effect of substituent groups, indicating a broad range of mesophase stability and behaviors (Al-Obaidy, Tomi, & Abdulqader, 2021).

Molecular Synthesis and Characterization

Preparation of Schiff Base Derivatives : Methyl 4-(4-aminostyryl) benzoate has been successfully prepared and characterized, highlighting its potential as a precursor for the formation of Schiff base derivatives. The characterization involved Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible analysis, underscoring its applicability in the synthesis of complex organic molecules (Mohamad, Hassan, & Yusoff, 2017).

Contributions to Supramolecular Chemistry

Supramolecular Polymerization : A comprehensive review on supramolecular polymerization discussed the critical role of structural cooperativity in the polymerization process. The study elaborates on how the reactivity of phenyl ester moieties in monomers like phenyl 4-(alkylamino)benzoate can be modulated through proton abstraction, leading to activated monomers that undergo chain-growth polycondensation. This process underlines the significance of such compounds in the development of supramolecular polymers (de Greef et al., 2009).

properties

IUPAC Name |

methyl 4-[(2-carbamoylphenyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-22-16(21)11-8-6-10(7-9-11)15(20)18-13-5-3-2-4-12(13)14(17)19/h2-9H,1H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFZBKGHRDFBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-carbamoylphenyl)carbamoyl]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)

![ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628070.png)

![4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)](/img/structure/B4628081.png)

![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)

![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)

![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)

![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)